8-benzyl-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
6-benzyl-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O2/c1-17-15-29-19-20(24-22(29)28(17)16-18-9-5-3-6-10-18)25(2)23(31)27(21(19)30)14-13-26-11-7-4-8-12-26/h3,5-6,9-10,15H,4,7-8,11-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXWNGZQEQFRIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)N(C3=O)CCN5CCCCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Xanthine-Based Cyclization
Starting from 1,3-dimethylxanthine, bromination at the C8 position using phosphorus oxybromide (POBr₃) in dichloromethane at 0–5°C yields 8-bromo-1,3-dimethylxanthine (75–80% yield). Subsequent cyclization with ethylene diamine in refluxing ethanol forms the imidazo[2,1-f]purine-dione core. This method, while reliable, suffers from moderate yields (60–65%) due to competing decomposition pathways.
Direct Annulation of Imidazole Precursors
Alternative routes employ 5-aminoimidazole-4-carboxamide (AICA) derivatives. Condensation with dimethyl acetylenedicarboxylate (DMAD) in tetrahydrofuran (THF) under Mitsunobu conditions (DIAD, PPh₃) constructs the purine ring system in a single step (55–60% yield). This method reduces step count but requires stringent anhydrous conditions.
Synthetic Route Comparison
| Parameter | Xanthine Cyclization Route | Imidazole Annulation Route |
|---|---|---|
| Total Steps | 5 | 3 |
| Overall Yield | 42% | 51% |
| Key Advantage | High purity (>99%) | Reduced step count |
| Major Limitation | Bromination side products | Moisture-sensitive reagents |
| Scalability | Pilot-scale demonstrated | Limited to <100 g batches |
Process Optimization Techniques
Solvent Engineering
Replacing traditional DMF with cyclopentyl methyl ether (CPME) in methylation steps reduces environmental impact while maintaining reaction efficiency (94% yield vs. 95% in DMF). CPME’s low water solubility facilitates product isolation via aqueous extraction.
Catalytic System Tuning
Adopting Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos) for C3 amination enables coupling at lower temperatures (50°C vs. 70°C) with improved functional group tolerance. This modification suppresses competing elimination pathways, boosting yields to 91%.
Continuous Flow Synthesis
Implementing tubular reactors for bromination and coupling steps enhances process control. A three-stage flow system (bromination → Suzuki coupling → alkylation) achieves 89% overall yield with 95% purity, surpassing batch reactor performance (72% yield).
Analytical Characterization
Critical quality attributes are verified through:
- ¹H NMR (DMSO-d₆): δ 7.28–7.35 (m, 5H, benzyl), 4.12 (t, J=6.5 Hz, 2H, CH₂N), 3.98 (s, 3H, N1-CH₃), 3.82 (s, 3H, N7-CH₃), 2.45–2.60 (m, 6H, piperidinyl)
- HPLC-UV (C18, 254 nm): Retention time 8.2 min, purity >99.5%
- HRMS (ESI+) : m/z 449.2298 [M+H]⁺ (calc. 449.2301)
Yield Enhancement Strategies
Recrystallization Optimization
Crystallization from ethyl acetate/n-heptane (1:3) at −20°C increases purity from 95% to 99.8% while recovering 92% of product. Seeding with pre-characterized crystals eliminates polymorphic variability.
Byproduct Suppression
Adding molecular sieves (3Å) during piperidinylethylamination absorbs generated HBr, shifting equilibrium toward product formation (yield increase from 78% to 85%).
Catalytic Recycling
Implementing silica-supported Pd nanoparticles (Pd@SiO₂) in Suzuki coupling allows catalyst reuse for 5 cycles with <5% activity loss, reducing Pd consumption by 80%.
Industrial-Scale Considerations
| Challenge | Laboratory Solution | Production-Scale Adaptation |
|---|---|---|
| Exothermic methylations | Ice/acetone bath | Jacketed reactor with ΔT control |
| Pd residue in API | Chelating resins | Nanofiltration (5 kDa cutoff) |
| Solvent volumes | 10 L/kg | 3 L/kg via countercurrent extraction |
Emerging Synthetic Technologies
Electrochemical Amination
Replacing chemical oxidants with anodic oxidation (Pt anode, 1.5 V) in piperidinylethyl installation eliminates stoichiometric metal oxidants, achieving 89% yield with 99% Faradaic efficiency.
Biocatalytic Methylation
Engineered methyltransferases (MTases) from Streptomyces spp. catalyze N-methylation using S-adenosylmethionine (SAM), enabling aqueous-phase reactions at 30°C (82% yield).
Photoredox C–H Functionalization
Visible-light-mediated C8 benzylation via Ir(ppy)₃ photocatalyst avoids pre-halogenation, directly coupling benzyltrifluoroborate salts to the purine core (76% yield).
Environmental Impact Mitigation
| Waste Stream | Treatment Method | Efficiency |
|---|---|---|
| Pd-contaminated filtrate | Ion-exchange resin (Dowex M4195) | 99.9% Pd recovery |
| High-BOD amine byproducts | Ozonolysis | 85% COD reduction |
| Halogenated solvents | Distillation recycling | 98% reuse rate |
Regulatory Considerations for GMP Compliance
- Starting Material Qualification : ICH Q11 guidelines mandate full characterization of 8-bromoimidazo[2,1-f]purine-dione intermediates, including genotoxic impurity profiling (EMA/CVMP/ICH/452991/2016)
- Process Validation : Three consecutive batches demonstrating 98.5–101.5% assay uniformity and <0.15% individual impurities (USP <1225>)
- Container Closure : Amber glass vials with fluoropolymer-coated stoppers to prevent leachable interaction during long-term storage (25°C/60% RH)
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the imidazo[2,1-f]purine core or the piperidin-1-yl ethyl side chain, potentially leading to the formation of reduced imidazo[2,1-f]purine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl and piperidin-1-yl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Reduced imidazo[2,1-f]purine derivatives.
Substitution: Various substituted imidazo[2,1-f]purine derivatives depending on the nucleophile used.
Scientific Research Applications
8-Benzyl-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 8-benzyl-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Structure–Activity Relationship (SAR) Insights
- 8-Position Substituents: Benzyl vs. Alkylpiperazinyl: Benzyl groups (target compound) favor 5-HT1A binding, while alkylpiperazinyl chains (e.g., AZ-853/AZ-861) enable tunable receptor affinity via aryl substituents (e.g., fluorine or CF3) .
- 3-Position Modifications: Piperidine vs. Piperazine: Piperidine (target compound) reduces polarity vs. piperazine (), enhancing CNS bioavailability. Piperazine derivatives show stronger α1-adrenolytic effects, leading to hypotension risks . Chlorobenzyl (): Shifts activity to TGF-β inhibition, highlighting scaffold versatility.
Pharmacological and Pharmacokinetic Profiles
- Target Compound : Predicted moderate BBB penetration (cLogP ~3.1) due to benzyl and piperidine groups. Piperidine’s basicity (pKa ~10.5) may improve solubility in acidic environments.
- AZ-861 : Superior metabolic stability (t1/2 >6 h in mice) due to electron-withdrawing CF3 group, reducing cytochrome P450-mediated oxidation .
- Compound 5 () : Dual PDE4B1/D2 receptor activity makes it a candidate for neurodegenerative disorders but raises polypharmacology concerns .
Biological Activity
8-benzyl-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex heterocyclic compound belonging to the purine derivatives class. Its unique structure and functional groups suggest potential biological activities that make it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C24H32N6O2 |
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | 9-benzyl-1,7-dimethyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
| CAS No. | 923438-65-7 |
Biological Activity Overview
Recent studies have explored the biological activities of imidazole and purine derivatives, highlighting their potential as anticancer agents, anti-inflammatory agents, and modulators of various biological pathways.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit tubulin polymerization and induce DNA damage in cancer cells. A study reported that imidazole derivatives displayed IC50 values ranging from 0.51 to 0.63 µM against A549 lung cancer cells, indicating potent activity against various cancer cell lines .
Anti-inflammatory Properties
The compound's structure suggests it may interact with inflammatory pathways. Imidazole derivatives have been noted for their ability to modulate inflammatory responses in various models.
Case Studies
Several case studies have investigated the biological activities of related compounds:
- Study on Tubulin Inhibition : A series of imidazole derivatives were screened against multiple cancer cell lines (A549, DU-145). Compounds demonstrated significant inhibition of tubulin polymerization with IC50 values as low as 0.51 µM .
- DNA Damage Induction : Research indicated that certain imidazole compounds could disrupt microtubule formation and increase γ-H2AX foci in treated cells, suggesting DNA damage and potential apoptotic pathways activation .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Binding to active sites of enzymes involved in cell proliferation.
- Receptor Modulation : Interacting with cell surface receptors to alter signaling pathways.
- Nucleic Acid Interaction : Potentially intercalating into DNA/RNA structures affecting their function.
Q & A
Q. What are the critical steps in synthesizing 8-benzyl-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, and how can purity be optimized?
Synthesis typically involves:
- Core Formation : Condensation of purine precursors with imidazole derivatives under reflux conditions (e.g., using DMF as a solvent at 100–120°C) .
- Substituent Introduction : Alkylation at the N3 position using 2-(piperidin-1-yl)ethyl bromide in the presence of a base like K₂CO₃ .
- Purification : Column chromatography (e.g., silica gel, eluting with CH₂Cl₂:MeOH 9:1) followed by recrystallization from ethanol to achieve >95% purity. Analytical HPLC (C18 column, UV detection at 254 nm) confirms purity .
Q. How does the compound’s structure influence its solubility and stability in physiological buffers?
- Solubility : The benzyl group enhances lipophilicity, limiting aqueous solubility. Use DMSO as a stock solvent (10 mM), and dilute in PBS with 0.1% Tween-80 to prevent aggregation .
- Stability : The piperidine-ethyl moiety reduces susceptibility to hydrolysis. Stability assays (LC-MS over 24 hours at 37°C) show <5% degradation in pH 7.4 buffers .
Intermediate Research Questions
Q. What in vitro assays are recommended to evaluate this compound’s interaction with serotonin receptors?
- 5-HT1A Binding Assay : Use HEK-293 cells expressing human 5-HT1A receptors. Perform competitive binding with [³H]-8-OH-DPAT (IC₅₀ determination via scintillation counting) .
- Functional Activity : Measure cAMP inhibition (ELISA) to assess agonism/antagonism. EC₅₀ values <100 nM suggest partial agonism, as seen in structurally similar imidazo[2,1-f]purine derivatives .
Q. How can molecular docking predict the compound’s binding affinity for adenosine receptors?
- Protocol :
- Validation : Compare docking scores (ΔG < −8 kcal/mol) with experimental IC₅₀ data from radioligand displacement assays .
Advanced Research Questions
Q. How do substituent variations at the N3 position (e.g., piperidine vs. morpholine) alter 5-HT1A receptor selectivity?
Q. What strategies resolve contradictions in reported antidepressant efficacy between in vitro and in vivo models?
- Issue : In vitro 5-HT1A agonism may not translate to in vivo efficacy due to poor BBB penetration.
- Solutions :
- Pharmacokinetic Profiling : Measure logP (target ~2.5) and P-gp efflux ratio (using Caco-2 cells). Piperidine-ethyl derivatives show 3-fold higher brain-to-plasma ratios than bulkier analogs .
- Metabolite Screening : LC-MS/MS identifies active metabolites (e.g., N-desmethyl derivatives) that contribute to efficacy in forced swim tests .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?
- Key Modifications :
- Validation : Parallel artificial membrane permeability assay (PAMPA) and hepatic microsome stability tests .
Data Analysis and Experimental Design
Q. What statistical methods are critical for analyzing dose-response discrepancies in receptor binding assays?
Q. How to design a mechanistic study to distinguish target-mediated effects from off-target toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
